(±)10(11)-EpDPA, likely referring to (±)10(11)-epoxy-docosapentaenoic acid, is identified as a potential biomarker for diabetic nephropathy (DN) progression []. It is mentioned as a metabolite associated with linoleic acid metabolism and fatty-acids β-oxidation pathways, which are significantly inhibited during DN pathogenesis and progression [].
Based on the limited information available, (±)10(11)-EpDPA's primary application in scientific research appears to be as a potential biomarker for DN progression []. Its decreased presence in individuals with DN, alongside other metabolites and enzymes within the linoleic acid metabolism and fatty-acids β-oxidation pathways, suggests its potential role in understanding disease mechanisms and potentially guiding therapeutic strategies [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4